

An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)ethanol

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Compound of Interest

Compound Name: **1-(3,4-Dichlorophenyl)ethanol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **1-(3,4-Dichlorophenyl)ethanol**, a chlorinated aromatic alcohol of interest in medicinal chemistry and organic synthesis.

Core Chemical Data

1-(3,4-Dichlorophenyl)ethanol, with the CAS number 1475-11-2, is a synthetic intermediate that can be utilized in the development of various pharmaceutical compounds.[\[1\]](#) Its key identifiers and physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(3,4-dichlorophenyl)ethan-1-ol
CAS Number	1475-11-2 [1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₈ Cl ₂ O [1] [2] [3] [4]
SMILES	CC(C1=CC(=C(C=C1)Cl)Cl)O [2]
InChI	InChI=1S/C8H8Cl2O/c1-6(11)7-2-3-8(9)10-4-5-7/h2-6,11H,1H3
Synonyms	3,4-Dichloro-alpha-methylbenzyl alcohol, 3,4-Dichlorophenyl methyl carbinol, Benzenemethanol, 3,4-dichloro-alpha-methyl- [1] [3]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	191.05 g/mol [1] [2]
Appearance	White solid [1]
Boiling Point	271.5 °C at 760 mmHg [1]
Density	1.323 g/cm ³ [1]
Flash Point	115.9 °C [1]
Vapor Pressure	0.00315 mmHg at 25°C [1]
Refractive Index	1.566 [1]

Chemical Structure

The chemical structure of **1-(3,4-Dichlorophenyl)ethanol** consists of a dichlorinated benzene ring attached to an ethanol backbone at the first carbon, which also bears a hydroxyl group.

Figure 1: Chemical structure of **1-(3,4-Dichlorophenyl)ethanol**.

Experimental Protocols

Synthesis of 1-(3,4-Dichlorophenyl)ethanol

A common and effective method for the synthesis of **1-(3,4-Dichlorophenyl)ethanol** is the reduction of the corresponding ketone, 3',4'-dichloroacetophenone, using a mild reducing agent such as sodium borohydride.

Materials:

- 3',4'-Dichloroacetophenone
- Sodium borohydride (NaBH₄)
- Methanol or Ethanol (anhydrous)
- Dilute Hydrochloric Acid (HCl) or Water
- Ethyl acetate or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3',4'-dichloroacetophenone (1 equivalent) in methanol or ethanol. Cool the solution in an ice bath with continuous stirring.
- Reduction: Slowly add sodium borohydride (an excess, typically 1.5 to 2 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10-15°C during the

addition to control the exothermic reaction.

- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
- Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid or water to decompose the excess sodium borohydride and the borate ester complex. Be cautious as hydrogen gas may be evolved.
- Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.
- Extraction: To the remaining aqueous residue, add a suitable organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel and perform an extraction. Separate the organic layer.
- Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic impurities.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **1-(3,4-Dichlorophenyl)ethanol**.
- Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities of **1-(3,4-Dichlorophenyl)ethanol** is not widely published, some commercial suppliers suggest it may act as a metabotropic glutamate receptor antagonist. This information should be considered preliminary and requires further validation through dedicated pharmacological studies. The dichlorophenyl moiety is a common feature in various bioactive molecules, including antidepressants like sertraline, which contains a 3,4-dichlorophenyl group and functions as a selective serotonin reuptake inhibitor (SSRI).^[6] The presence of this structural motif suggests potential for neurological activity, but specific signaling pathway involvement for **1-(3,4-Dichlorophenyl)ethanol** has not been elucidated.

Data Presentation

Spectroscopic Data Summary

Although specific, high-resolution spectra for **1-(3,4-Dichlorophenyl)ethanol** are not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Expected ^1H NMR (Proton NMR) Spectral Features:

- Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the three protons on the dichlorinated benzene ring. The substitution pattern will lead to a specific splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet).
- Methine Proton (-CHOH): A quartet or multiplet in the region of δ 4.8-5.2 ppm, coupled to the adjacent methyl protons.
- Methyl Protons (-CH₃): A doublet around δ 1.4-1.6 ppm, coupled to the methine proton.
- Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

Expected ^{13}C NMR (Carbon NMR) Spectral Features:

- Aromatic Carbons: Six signals in the downfield region (typically δ 120-145 ppm), with the carbons attached to chlorine atoms showing characteristic shifts.
- Methine Carbon (-CHOH): A signal in the range of δ 65-75 ppm.
- Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20-25 ppm.

Expected IR (Infrared) Spectral Features:

- O-H Stretch: A broad absorption band in the region of 3200-3600 cm^{-1} , characteristic of the hydroxyl group.
- C-H Stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm^{-1} and 2850-3000 cm^{-1} , respectively.

- C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
- C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ range.
- C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

This technical guide serves as a foundational resource for professionals engaged in research and development involving **1-(3,4-Dichlorophenyl)ethanol**. Further experimental investigation is encouraged to fully characterize its properties and potential applications.

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